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molecular formula C8H6N4OS B8453335 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- CAS No. 150892-74-3

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl-

Cat. No. B8453335
M. Wt: 206.23 g/mol
InChI Key: BJRGPHUGHNOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527908

Procedure details

In 8 ml of phosphorus oxychloride was dissolved 2.00 g (11.9 mmol) of 5-oxo-5H-thiazolo[3,2-a]pyrimidine [Zh. Org. Khim., 11, 2200 (1975)], and 1.13 ml of dimethylformamide was added dropwise to the solution with stirring under ice-cooling. Then, the reaction mixture was heated under reflux for 30 minutes. After concentration of the reaction mixture to dryness under reduced pressure, the oily residue was dissolved in 60 ml of ethanol under ice-cooling. To the solution were added 10 ml of triethylamine and 2.52 ml (47.6 mmol) of methylhydrazine, followed by heating under reflux for 3 hours. After evaporation of the solvent, the residue was subjected to partition between chloroform and water, and the chloroform layer was concentrated to dryness under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with chloroform to give 1.74 g (71%) of Compound 51. The compound was recrystallized from dimethylformamide/water for purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[CH:8]=[CH:9][S:10][C:6]2=[N:5][CH:4]=[CH:3]1.C[N:12]([CH3:15])C=O.[CH2:16]([N:18](CC)CC)C.CNN>P(Cl)(Cl)(Cl)=O.C(O)C>[CH3:16][N:18]1[C:4]2[N:5]=[C:6]3[S:10][CH:9]=[CH:8][N:7]3[C:2](=[O:1])[C:3]=2[CH:15]=[N:12]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methylhydrazine
Quantity
2.52 mL
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O=C1C=CN=C2N1C=CS2
Name
Quantity
1.13 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to partition between chloroform and water
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C1N=C1N(C2=O)C=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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